molecular formula C6H10O2 B6146705 rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans CAS No. 57705-61-0

rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans

Cat. No.: B6146705
CAS No.: 57705-61-0
M. Wt: 114.14 g/mol
InChI Key: ZQUWTFVQYAVBJZ-RFZPGFLSSA-N
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Description

rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans is a chiral compound with two stereocenters. It is a member of the cyclobutane carboxylic acid family, characterized by a four-membered cyclobutane ring with a carboxylic acid functional group. The compound is racemic, meaning it contains equal amounts of both enantiomers (1R,2R) and (1S,2S).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions at the cyclobutane ring or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2R)-2-methylcyclobutane-1-carboxylic acid, trans is unique due to its specific stereochemistry and the presence of a cyclobutane ring, which imparts distinct chemical and physical properties compared to other similar compounds. Its racemic nature also allows for the study of enantiomeric interactions and their effects on biological systems.

Properties

CAS No.

57705-61-0

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(1R,2R)-2-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H10O2/c1-4-2-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1

InChI Key

ZQUWTFVQYAVBJZ-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]1C(=O)O

Canonical SMILES

CC1CCC1C(=O)O

Purity

95

Origin of Product

United States

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